molecular formula C16H13NO2 B2453797 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 391613-87-9

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2453797
CAS No.: 391613-87-9
M. Wt: 251.285
InChI Key: MHRZFGCBDUQDNL-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one (CAS 391613-87-9) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of benzylidene-indolin-2-ones, which are recognized in scientific literature for their significant cytotoxic and antiproliferative properties . Research into structurally similar 1,3-dihydro-2H-indol-2-one derivatives has shown that this class of compounds possesses a broad spectrum of biodynamic activities, including potential antibacterial, antifungal, and antitubercular effects . The specific mechanism of action for these compounds can involve the inhibition of tubulin polymerization, a critical process for cell division, thereby disrupting the growth of proliferating cells . Furthermore, some derivatives are known to act as receptor tyrosine kinase inhibitors, which are important targets in cancer research and signal transduction studies . This product is intended for laboratory research use only by technically qualified personnel. It is strictly not intended for diagnostic, therapeutic, or any human use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

(3Z)-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRZFGCBDUQDNL-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. A common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as mechanochemistry, which involves grinding the reactants together without the use of solvents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial and Anticancer Properties
Research indicates that 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one exhibits significant antimicrobial and anticancer activities. Its mechanism involves the inhibition of specific enzymes and pathways associated with cell proliferation and inflammation. For example, it has been shown to inhibit nitric oxide production and suppress pro-inflammatory cytokines like TNF-α and IL-6 .

Case Study: Anticancer Activity
In a study evaluating the anticancer effects of various indole derivatives, this compound demonstrated potent activity against several cancer cell lines. The compound induced apoptosis in cancer cells by activating caspase pathways, leading to cell death .

Neuroprotective Effects

Potential in Neurodegenerative Disorders
The neuroprotective properties of this compound are being explored for their potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been observed to exhibit antioxidant activity and inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Table 2: Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits MAO-B; antioxidant properties

Industrial Applications

Use in Material Science
Beyond biological applications, this compound is utilized in the development of dyes and pigments due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for use in coordination chemistry as well .

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • 3-(3-Ethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • 3-(3-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one

Uniqueness

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs .

Biological Activity

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is an organic compound classified as an indole derivative, notable for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation of 3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

Synthetic Route Overview

StepDescription
1 Condensation of 3-methoxybenzaldehyde and 1,3-dihydro-2H-indol-2-one
2 Reaction under basic conditions (NaOH/KOH)
3 Solvent: Ethanol or Methanol
4 Temperature: Room temperature or slightly elevated

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity . It inhibits nitric oxide production, which is crucial in inflammatory responses.

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has been studied for its antimicrobial properties . It shows moderate activity against various microorganisms, indicating its potential role in developing new antimicrobial agents .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity . Studies have demonstrated that it can induce apoptosis in cancer cells. For instance, in experiments involving MDA-MB-231 breast cancer cells, the compound showed significant morphological changes and enhanced caspase-3 activity at concentrations as low as 1.0 μM .

Case Study: Apoptosis Induction

Concentration (μM)Morphological ChangesCaspase-3 Activity (fold increase)
1.0Significant1.33
10.0Pronounced1.57

The mechanism through which this compound exerts its anticancer effects appears to involve microtubule destabilization , leading to cell cycle arrest and apoptosis in cancer cells . The compound's interaction with cellular components can disrupt normal cellular functions, making it a candidate for further research in cancer therapy.

Comparative Analysis with Similar Compounds

The presence of the methoxy group in this compound enhances its solubility and may influence its interaction with biological targets compared to structurally similar compounds. For example:

Compound NameStructural FeatureBiological Activity
3-(3-Hydroxybenzylidene)-1,3-dihydro-2H-indol-2-oneHydroxy group instead of methoxyModerate anticancer activity
3-(3-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-oneChlorine substituentEnhanced antimicrobial properties

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one?

The synthesis typically involves multi-step reactions, including condensation of indole precursors with methoxy-substituted aldehydes. Key steps require temperature control (e.g., 60–80°C for cyclization), solvent optimization (e.g., ethanol or DMF for solubility), and catalysts like piperidine for Knoevenagel condensation. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography to minimize side products .

Q. Q2. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • NMR : The methoxy group (δ ~3.8 ppm in 1^1H NMR) and indole NH (δ ~10–11 ppm) are diagnostic. The benzylidene proton (Z/E isomerism) appears as a singlet in 1^1H NMR (~7.5–8.5 ppm), while 13^{13}C NMR confirms carbonyl (C=O) at ~175–180 ppm.
  • IR : Stretching vibrations for C=O (~1700 cm1^{-1}) and C=N (~1600 cm1^{-1}) confirm the core structure. X-ray crystallography (single-crystal) resolves stereochemistry and hydrogen bonding patterns .

Advanced Synthesis Challenges

Q. Q3. How to address low yields in multi-step synthesis due to competing side reactions?

Optimize reaction stoichiometry (e.g., 1.2 equivalents of aldehyde for condensation) and use inert atmospheres (N2_2) to prevent oxidation. For example, Eschenmoser coupling (used in related indole derivatives) minimizes side products by stabilizing intermediates. Purification via gradient column chromatography (hexane/EtOAc) improves final purity .

Q. Q4. What role do electron-donating/withdrawing substituents play in directing reactivity?

The methoxy group (electron-donating) enhances electrophilic substitution on the benzylidene moiety, while iodine or chlorine substituents (electron-withdrawing) increase electrophilicity at the indole carbonyl, favoring nucleophilic attacks. Solvent polarity (e.g., DMF vs. THF) can modulate reaction rates and regioselectivity .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are suitable for evaluating the biological activity of this compound?

Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase assays (e.g., VEGFR-2) using fluorescence-based substrates.
  • Antimicrobial activity : MIC determination via broth microdilution.
    Dose-response curves (IC50_{50}) and molecular docking (e.g., MOE software) validate target interactions .

Q. Q6. How to analyze SAR when substituents on the benzylidene group alter bioactivity?

Compare analogs with substituents like chloro, fluoro, or nitro groups. For example:

  • 4-Chlorophenyl : Enhances lipophilicity, improving membrane permeability.
  • Methoxy : Increases solubility but may reduce binding affinity due to steric hindrance.
    Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .

Data Contradiction and Mechanistic Studies

Q. Q7. How to resolve conflicting cytotoxicity data across different cell lines?

  • Mechanistic profiling : Assess apoptosis markers (e.g., caspase-3 activation) vs. necrosis (LDH release).
  • Metabolic stability : Test compound stability in cell culture media (e.g., via LC-MS). Contradictions may arise from differential expression of target proteins or metabolic enzymes across cell lines .

Q. Q8. What computational methods validate the compound’s interaction with biological targets?

  • Molecular docking : Use MOE or AutoDock to model binding to VEGFR-2 or tubulin.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
    Electrostatic potential maps (DFT calculations) predict reactive sites for covalent binding .

Reaction Mechanism Elucidation

Q. Q9. How to determine if a reaction proceeds via a radical or ionic mechanism?

  • Radical traps : Add TEMPO; inhibition of product formation suggests radical intermediates.
  • Isotopic labeling : 18^{18}O-labeled carbonyl groups track oxygen migration in hydrolysis steps.
  • Kinetic studies : Measure rate dependence on solvent polarity (ionic mechanisms favor polar solvents) .

Stability and Degradation Pathways

Q. Q10. What conditions accelerate hydrolytic degradation of the indole-2-one core?

  • pH-dependent stability : The carbonyl group is prone to hydrolysis under alkaline conditions (pH > 9).
  • Light sensitivity : UV irradiation (254 nm) induces E/Z isomerization of the benzylidene moiety. Stabilize with amber glassware and antioxidants (e.g., BHT) .

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